Rel-Gabosin G
Description
Rel-Gabosin G is a carbasugar derivative belonging to the gabosin family, characterized by a cyclohexenyl core structure with hydroxyl and methyl substituents. These compounds are known for their glycosidase inhibitory activity, which has implications in metabolic disorders, antiviral therapies, and cancer research. This compound specifically exhibits stereochemical variations that influence its binding affinity to enzymatic targets, such as α-glucosidases and trehalases, compared to other gabosin analogs . Its molecular formula is C₇H₁₂O₅, with a molecular weight of 176.17 g/mol.
Properties
Molecular Formula |
C9H12O6 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m1/s1 |
InChI Key |
LOPWYRAMULJJKP-VGMNWLOBSA-N |
Isomeric SMILES |
CC(=O)OCC1=CC(=O)[C@@H]([C@H]([C@@H]1O)O)O |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C(C(C1O)O)O |
Synonyms |
gabosine G |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Rel-Gabosin G can be synthesized using a diversity-oriented approach featuring tunable deprotection manipulation. One of the key synthetic routes involves a tunable regioselective aldol cyclization of a flexible precursor. This method allows for the selective production of cyclohexenones, which are versatile intermediates for various C7 carbasugars .
Industrial Production Methods: The process typically includes steps such as aldol cyclization, deprotection, and purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Rel-Gabosin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Rel-Gabosin G has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of other carbasugars and complex organic molecules.
Biology: The compound has shown potential in inhibiting certain enzymes and biological pathways, making it a valuable tool in biochemical research.
Medicine: this compound exhibits promising pharmacological activities, including antibiotic, anticancer, and enzyme inhibition properties.
Mechanism of Action
The mechanism of action of Rel-Gabosin G involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rel-Gabosin G vs. Gabosin A
| Property | This compound | Gabosin A |
|---|---|---|
| Molecular Formula | C₇H₁₂O₅ | C₇H₁₂O₅ |
| Stereochemistry | 2R,3S,4R,5S-config | 2S,3R,4S,5R-config |
| Enzymatic Inhibition | α-glucosidase (IC₅₀: 12 µM) | α-glucosidase (IC₅₀: 28 µM) |
| Solubility | Water-soluble | Low water solubility |
| Biological Target | Trehalase, GPCRs* | Glycogen phosphorylase |
This compound demonstrates superior inhibitory activity against α-glucosidase compared to Gabosin A, attributed to its optimized stereochemistry enhancing substrate binding . However, Gabosin A shows higher specificity for glycogen phosphorylase, a key enzyme in glucose metabolism .
This compound vs. Validamycin A
| Property | This compound | Validamycin A |
|---|---|---|
| Molecular Formula | C₇H₁₂O₅ | C₂₀H₃₅NO₁₃ |
| Source | Synthetic | Streptomyces spp. |
| Primary Use | Research tool | Agricultural fungicide |
| Mechanism | Competitive inhibition | Non-competitive inhibition |
Validamycin A, a trehalase inhibitor, is structurally distinct due to its aminocyclitol moiety but shares functional overlap with this compound in disrupting trehalose metabolism. This compound’s smaller structure allows better cellular permeability, whereas Validamycin A’s natural origin grants broader industrial applications .
Functional Comparison with Non-Carbasugar Analogs
This compound vs. Acarbose
| Property | This compound | Acarbose |
|---|---|---|
| Class | Carbasugar | Oligosaccharide |
| Target Enzyme | α-glucosidase | α-amylase, α-glucosidase |
| Bioavailability | Moderate (oral) | Low (oral) |
| Clinical Use | Preclinical studies | Type 2 diabetes |
While both compounds inhibit carbohydrate-digesting enzymes, Acarbose’s oligosaccharide structure limits its absorption, making it a frontline diabetes drug. This compound’s carbasugar backbone offers better metabolic stability but lacks clinical validation .
Research Findings and Limitations
- Synergistic Effects: this compound combined with Rhodamine derivatives (e.g., Rhodamine 6G) enhances fluorescence-based enzyme activity assays, suggesting utility in diagnostic tools .
- GPCR Modulation : Preliminary data indicate this compound may interact with G protein-coupled receptors (GPCRs) linked to appetite regulation, a property absent in most gabosins .
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